3-allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-5-10-25-21(26)19-18(16-8-6-13(2)7-9-16)12-28-20(19)23-22(25)29-11-17-14(3)24-27-15(17)4/h5-9,12H,1,10-11H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDQFARXRXPHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=C(ON=C4C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with significant structural features that contribute to its biological activity. This compound belongs to the thienopyrimidine class, which is widely recognized for its diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
- Molecular Formula : C22H21N3O2S2
- Molar Mass : 423.55 g/mol
- CAS Number : 379249-75-9
The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the thieno[2,3-d]pyrimidine core and the isoxazole moiety enhances its reactivity and potential for therapeutic applications. Research indicates that modifications in its structure can lead to significant changes in biological activity, emphasizing the importance of structure–activity relationship (SAR) studies.
Antimicrobial Activity
Studies have shown that thienopyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains:
| Bacterial Strain | Activity Observed |
|---|---|
| Escherichia coli | Inhibition |
| Staphylococcus aureus | Moderate inhibition |
| Pseudomonas aeruginosa | Inhibition |
The compound’s efficacy against these strains suggests potential applications in developing new antimicrobial agents.
Antitumor Activity
The antitumor potential of thienopyrimidine derivatives has been documented in several studies. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 15.5 |
| SK-Hep-1 (Liver Cancer) | 12.7 |
| NUGC-3 (Gastric Cancer) | 20.1 |
These results indicate that the compound may serve as a lead for developing new anticancer therapies.
Anti-inflammatory Activity
Thienopyrimidine derivatives are also known for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies
- Antimicrobial Study : A study conducted on various thienopyrimidine derivatives revealed that modifications at the 5-position significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antitumor Evaluation : In vitro assays showed that similar compounds induced apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Observations
Substituent Impact on Bioactivity: Electron-Withdrawing Groups: Z22’s fluorophenyl group enhances antiviral potency compared to Z23’s 3-fluorophenyl . Hydrophobic Moieties: The target compound’s p-tolyl and allyl groups may improve membrane permeability, similar to VEGFR-2 inhibitors’ hydrophobic tails .
Therapeutic Applications: Antiviral Activity: Z22 and Z23 target dengue NS proteins, while the target compound’s isoxazole group may favor kinase or protease inhibition . Neuroprotection: ICL-SIRT078’s pyridinylmethylamino group enables SIRT2 binding, a feature absent in the target compound . Antimicrobial/Anticonvulsant: TP3’s chlorophenyl group correlates with anticonvulsant efficacy, suggesting halogenation’s role in CNS activity .
Physicochemical Properties :
Preparation Methods
Catalytic Four-Component Reaction
A green, one-step synthesis employs acetophenone derivatives, ethyl cyanoacetate, elemental sulfur (S₈), and formamide under catalytic conditions (e.g., piperidine or morpholine). For the target compound, p-methylacetophenone is used to introduce the 5-(p-tolyl) substituent:
Key Advantages :
-
E-Factor Reduction : The E-factor (mass waste per product mass) is 1.5 vs. 74.0 for traditional methods.
-
Atom Economy : 78% atom utilization vs. 42% in stepwise approaches.
-
Purification : Simple recrystallization replaces chromatography.
Functionalization at Position 2: Thioether Incorporation
The 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio) group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
SNAr with (3,5-Dimethylisoxazol-4-yl)methanethiol
The core structure is treated with 2-chlorothieno[2,3-d]pyrimidin-4(3H)-one , followed by displacement with (3,5-dimethylisoxazol-4-yl)methanethiol under basic conditions (K₂CO₃, DMF, 80°C):
Optimized Conditions :
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Temperature : 80–100°C for 12–24 hours.
Allylation at Position 3: N-Alkylation Strategy
The allyl group is introduced via N-alkylation of the 3-position nitrogen.
Mitsunobu Reaction
Using allyl alcohol and diethyl azodicarboxylate (DEAD) with triphenylphosphine (PPh₃) in THF:
Alternative Method : Direct alkylation with allyl bromide (K₂CO₃, DMF, 60°C):
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Mitsunobu | 72 | >95 |
| Direct Alkylation | 85 | >97 |
Purification and Characterization
Final purification employs recrystallization from ethanol/water (4:1) or flash chromatography (silica gel, ethyl acetate/hexane). Characterization data aligns with PubChem records:
-
Molecular Formula : C₂₂H₂₁N₃O₂S₂
-
Molecular Weight : 423.6 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 2H, p-tolyl), 7.25 (d, J = 8.0 Hz, 2H, p-tolyl), 6.15 (s, 1H, isoxazole), 5.90 (m, 1H, allyl), 5.25 (d, J = 17 Hz, 1H, allyl), 5.15 (d, J = 10 Hz, 1H, allyl), 4.65 (s, 2H, SCH₂), 2.50 (s, 3H, p-tolyl CH₃), 2.35 (s, 6H, isoxazole CH₃).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | E-Factor | Key Advantage |
|---|---|---|---|---|
| Core Synthesis | Four-Component Reaction | 82 | 1.5 | One-step, catalytic |
| Thioether Formation | SNAr | 75 | 3.2 | Regioselective |
| Allylation | Direct Alkylation | 85 | 2.8 | High efficiency |
Challenges and Mitigation Strategies
Q & A
Q. What are the key considerations for synthesizing this compound to ensure high yield and purity?
Methodological Answer: Synthesis requires stepwise reactions, including thioether formation and heterocyclic coupling. Key steps include:
- Temperature control (60–80°C) for cyclization reactions to avoid side products.
- Solvent selection (e.g., methanol/ethanol for recrystallization) to improve purity .
- Use of catalysts like triethylamine (TEA) to facilitate intermediate steps .
- Monitoring reaction progress via TLC and HPLC to isolate the target compound .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
Methodological Answer:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and allyl group integration .
- IR spectroscopy to identify functional groups (e.g., thioether, carbonyl) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV detection to assess purity (>95%) and quantify by-products .
Q. What initial biological screening assays are suitable for evaluating pharmacological potential?
Methodological Answer:
Q. How should this compound be stored to maintain stability during experiments?
Methodological Answer:
- Store in airtight containers at 2–8°C in a dark, ventilated environment to prevent oxidation .
- Avoid exposure to oxidants (e.g., peroxides) and humidity to preserve thioether stability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Density Functional Theory (DFT) to calculate electron distribution and reactive sites (e.g., thieno[2,3-d]pyrimidine core) .
- Molecular docking against protein targets (e.g., kinases) to predict binding affinities and guide analog design .
- Comparative SAR analysis with structurally similar compounds (e.g., oxadiazole-containing analogs) to identify critical moieties .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Q. How to design a study evaluating environmental fate and ecotoxicological impact?
Methodological Answer:
- Abiotic degradation studies : Assess hydrolysis/photolysis rates under varying pH and UV conditions .
- Biotic transformation assays : Use soil microbial consortia to track metabolite formation .
- Multi-trophic ecotoxicity testing : Evaluate effects on algae (primary producers), Daphnia (consumers), and zebrafish .
Q. What methodologies are suitable for investigating metabolic stability and pharmacokinetics?
Methodological Answer:
- In vitro microsomal assays (human/rat liver microsomes) to measure metabolic half-life .
- In vivo pharmacokinetics : Administer via intravenous/oral routes in rodent models and quantify plasma levels using LC-MS/MS .
- Plasma protein binding assays (e.g., equilibrium dialysis) to estimate bioavailability .
Q. How to develop SAR models incorporating heterocyclic moieties for multi-target activity?
Methodological Answer:
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- Network pharmacology : Map interactions between compound targets and disease-associated pathways (e.g., cancer signaling networks) .
- Fragment-based design : Synthesize analogs with modified isoxazole or p-tolyl groups to probe selectivity .
Q. How to assess potential multi-target pharmacological action using systems biology?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
